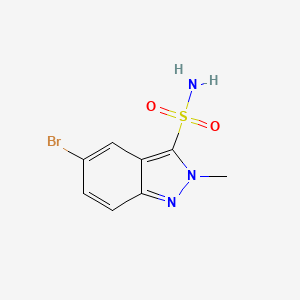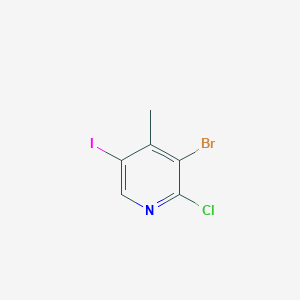![molecular formula C10H18ClNS B13466016 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thian-4-yl)bicyclo[111]pentan-1-amine hydrochloride is a compound that features a unique bicyclic structureThe bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, which can impart desirable properties to molecules in which it is incorporated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . For 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride, the synthetic route may involve the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Introduction of the thian-4-yl group: This step may involve the use of appropriate thiol reagents under nucleophilic substitution conditions.
Amination and hydrochloride formation:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis techniques, such as flow photochemical reactions and batch processing for subsequent transformations . These methods ensure the efficient and scalable production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The bicyclo[1.1.1]pentane core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of advanced materials, such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can enhance binding affinity and selectivity. The thian-4-yl group may interact with specific amino acid residues, while the amine group can form hydrogen bonds or ionic interactions with the target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
1-Bicyclo[1.1.1]pentylamine hydrochloride: A related compound used in the synthesis of bisbicyclo[1.1.1]pentyldiazene and quinolone antibacterial agents.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Used as a building block in medicinal chemistry.
Uniqueness
3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This compound combines the rigidity and three-dimensionality of the bicyclo[1.1.1]pentane core with the functional versatility of the thian-4-yl and amine groups, making it a valuable scaffold in various applications.
Properties
Molecular Formula |
C10H18ClNS |
|---|---|
Molecular Weight |
219.78 g/mol |
IUPAC Name |
3-(thian-4-yl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17NS.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8H,1-7,11H2;1H |
InChI Key |
KTIRMWJOFSBCID-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C23CC(C2)(C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)






![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)



